molecular formula C26H24N2O4S2 B12035340 3-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 477329-41-2

3-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12035340
CAS No.: 477329-41-2
M. Wt: 492.6 g/mol
InChI Key: FSFGHZHVXNDJQG-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C26H24N2O4S2 and its molecular weight is 492.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-(4-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure is characterized by a complex arrangement involving a benzothieno-pyrimidine core with methoxyphenyl and thioether substituents. Its molecular formula is C27H26N2O4SC_{27}H_{26}N_2O_4S with a molecular weight of 478.57 g/mol.

Antimicrobial Properties

Research indicates that derivatives of benzothieno-pyrimidines exhibit significant antimicrobial activity. For instance, similar compounds have demonstrated effectiveness against various bacterial strains and fungi. The presence of the methoxyphenyl group is thought to enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes.

Anticancer Activity

Studies have shown that related compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle regulators and apoptosis-related proteins. In vitro assays have indicated that compounds with similar structures can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Anti-inflammatory Effects

Compounds with thieno-pyrimidine scaffolds have been reported to exhibit anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and pathways such as NF-κB signaling. Experimental models suggest that this compound may reduce inflammation in conditions like arthritis.

Neuroprotective Effects

Emerging evidence suggests potential neuroprotective properties for compounds in this category. In vitro studies indicate that they may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Case Studies

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various thieno-pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the structure significantly enhanced activity, suggesting a structure-activity relationship (SAR) that could be explored further for drug development.
  • Cancer Cell Proliferation Inhibition : In a recent experiment, a derivative similar to our compound was tested against human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity at nanomolar concentrations.
  • Inflammation Model : In a mouse model of induced inflammation, administration of a related compound resulted in reduced levels of TNF-alpha and IL-6 compared to controls, highlighting its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity Type Effect Mechanism References
AntimicrobialInhibition of bacterial growthDisruption of microbial membranes ,
AnticancerInduction of apoptosisModulation of cell cycle and apoptosis pathways ,
Anti-inflammatoryReduced cytokine levelsInhibition of NF-κB signaling ,
NeuroprotectiveProtection against oxidative stressPrevention of excitotoxicity ,

Properties

CAS No.

477329-41-2

Molecular Formula

C26H24N2O4S2

Molecular Weight

492.6 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C26H24N2O4S2/c1-31-18-11-7-16(8-12-18)21(29)15-33-26-27-24-23(20-5-3-4-6-22(20)34-24)25(30)28(26)17-9-13-19(32-2)14-10-17/h7-14H,3-6,15H2,1-2H3

InChI Key

FSFGHZHVXNDJQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC

Origin of Product

United States

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